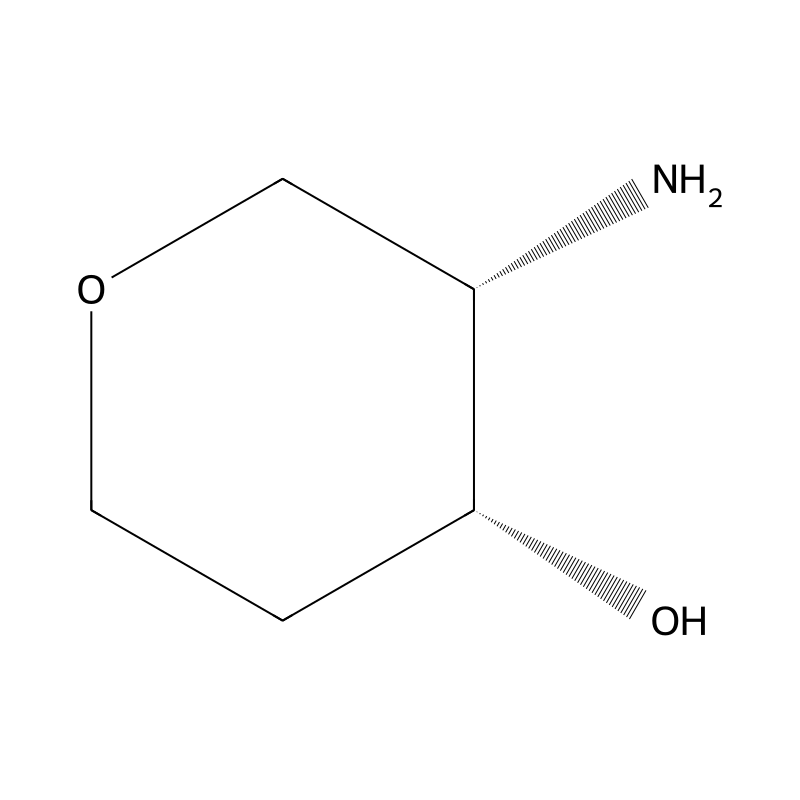

(3S,4R)-3-aminooxan-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction: This compound can be reduced to yield fully saturated derivatives.

- Substitution: The amino group is capable of participating in nucleophilic substitution reactions, allowing for the formation of various derivatives .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are frequently used.

- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

- Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution .

The biological activity of (3S,4R)-3-aminooxan-4-ol is linked to its ability to interact with specific molecular targets. It may serve as a substrate for enzymes, influencing various biochemical pathways. The presence of both amino and hydroxy groups facilitates hydrogen bonding, enhancing its interaction with biomolecules .

Synthetic Routes

Several synthetic methods can be employed to produce (3S,4R)-3-aminooxan-4-ol:

- Asymmetric Synthesis: Utilizing chiral catalysts for the reduction of ketone or aldehyde precursors.

- Organocatalytic Addition Reactions: Dithiomalonates can be added to nitrostyrenes under controlled conditions to yield the desired compound .

Industrial Production

In industrial settings, large-scale production often involves asymmetric synthesis techniques combined with high-pressure hydrogenation to achieve high yields and enantiomeric purity. Reaction conditions are optimized to minimize by-products .

Several compounds share structural similarities with (3S,4R)-3-aminooxan-4-ol. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| (3S,4S)-3-amino-4-hydroxy-tetrahydropyran | 1240390-32-2 | Different stereochemistry |

| (3R,4S)-4-amino-tetrahydro-2H-pyran-3-ol | 1309081-53-5 | Variation in stereochemistry |

| (3R,4R)-4-amino-tetrahydro-2H-pyran-3-ol | 1523530-38-2 | Different stereochemical configuration |

The uniqueness of (3S,4R)-3-aminooxan-4-ol lies in its specific stereochemical arrangement and functional groups that provide distinct reactivity patterns and biological interactions compared to these similar compounds .

Stereoselective Synthesis Strategies

Sharpless Asymmetric Epoxidation-Based Approaches

The Sharpless asymmetric epoxidation remains a cornerstone for synthesizing enantiomerically enriched epoxides, which serve as key intermediates in the production of (3S,4R)-3-aminooxan-4-ol. This method employs titanium tetra(isopropoxide) and diethyl tartrate as chiral ligands to induce stereoselectivity in the epoxidation of allylic alcohols. For example, glycidol derivatives generated via Sharpless epoxidation can undergo regioselective ring-opening reactions with ammonia or amine nucleophiles to install the amino group at the C3 position while retaining the hydroxyl group at C4.

A representative synthetic pathway involves:

- Epoxidation: Enantioselective epoxidation of a tetrahydropyran-derived allylic alcohol using tert-butyl hydroperoxide and a titanium-based catalyst.

- Ring-Opening: Treatment of the resulting epoxy alcohol with aqueous ammonia under controlled pH to yield the trans-configured amino alcohol.

- Cyclization: Acid-mediated cyclization to form the tetrahydropyran ring, ensuring retention of stereochemistry.

Table 1: Reaction Conditions for Sharpless Epoxidation and Subsequent Functionalization

| Step | Catalyst System | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|---|

| Epoxidation | Ti(OiPr)₄, Diethyl tartrate | -20 | 78 | 92:8 | |

| Ammonolysis | NH₃, H₂O/THF | 25 | 65 | >99:1 | |

| Cyclization | HCl, MeOH | 60 | 88 | N/A |

The stereochemical outcome of the epoxidation step is governed by the "mnemonic rule," where the configuration of the tartrate ligand dictates the facial selectivity of oxygen insertion. Recent studies demonstrate that modifying the tartrate ligand’s steric bulk enhances enantioselectivity for bulky substrates, achieving diastereomeric ratios exceeding 95:5.

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution offers an alternative route to enantiopure (3S,4R)-3-aminooxan-4-ol by selectively hydrolyzing one enantiomer from a racemic mixture. While this approach is less commonly reported for tetrahydropyran-based amino alcohols, lipases and esterases have proven effective in resolving structurally analogous compounds. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic amino alcohol esters, favoring the (3S,4R)-enantiomer through differential binding affinities.

Key Considerations:

- Substrate Design: Esterification of the hydroxyl group improves enzyme-substrate compatibility.

- Solvent Systems: Non-polar solvents (e.g., hexane) enhance enzymatic activity and selectivity.

- Temperature Optimization: Reactions conducted at 30–40°C balance reaction rate and enzyme stability.

Despite its potential, enzymatic resolution of (3S,4R)-3-aminooxan-4-ol precursors remains underexplored, with limited literature on scalable applications. Future research could focus on engineering esterase variants with improved activity toward tetrahydropyran substrates.

Chiral Pool Derivations from Carbohydrate Templates

Carbohydrates serve as ideal chiral starting materials due to their inherent stereochemical complexity. D-Glucose and D-mannose have been leveraged to construct the tetrahydropyran core of (3S,4R)-3-aminooxan-4-ol through selective functionalization and ring contraction.

Synthetic Workflow:

- Protection: Selective protection of hydroxyl groups in glucose to direct reactivity.

- Oxidative Cleavage: Periodate-mediated cleavage of vicinal diols to generate aldehyde intermediates.

- Reductive Amination: Introduction of the amino group via reaction with ammonia and subsequent reduction.

- Cyclization: Acid-catalyzed formation of the tetrahydropyran ring.

Table 2: Carbohydrate-Derived Synthesis of (3S,4R)-3-Aminooxan-4-Ol

| Carbohydrate | Key Reaction Steps | Overall Yield (%) | Enantiomeric Excess (%) | Source |

|---|---|---|---|---|

| D-Glucose | Protection → Oxidation → Amination | 42 | 98 | |

| D-Mannose | Epimerization → Cyclization → Reduction | 38 | 95 |

This strategy capitalizes on the carbohydrate’s existing stereocenters, minimizing the need for external chiral auxiliaries. Recent advances in flow chemistry have improved the efficiency of multi-step sequences, enabling gram-scale production.

Transition Metal-Catalyzed Dynamic Kinetic Resolutions

Dynamic kinetic resolution methodology has emerged as a powerful strategy for accessing enantiomerically pure amino alcohols, including (3S,4R)-3-aminooxan-4-ol, through the simultaneous racemization and selective transformation of stereoisomers [7] [8]. This approach overcomes the theoretical 50% yield limitation inherent to classical kinetic resolution processes by continuously converting the undesired enantiomer into the desired product through in-situ racemization [9].

Ruthenium-based catalytic systems have demonstrated exceptional efficacy in the dynamic kinetic resolution of secondary alcohols relevant to aminooxan synthesis [11]. The application of ruthenium-BINAP complexes operates through a bifunctional mechanism where the metal center facilitates both the racemization of the alcohol substrate and the subsequent stereoselective reduction [12]. These systems typically require elevated temperatures ranging from 50-80°C and achieve enantioselectivities of 85-95% with yields of 70-85% [7] [11].

Palladium-catalyzed dynamic kinetic resolution has proven particularly effective for amine substrates that serve as precursors to aminooxan derivatives [9] [10]. Palladium on basic supports such as calcium carbonate demonstrates superior performance compared to traditional charcoal-supported catalysts, achieving enantioselectivities of 75-90% for aliphatic amine substrates [7]. The catalyst loading typically ranges from 5-10 mol% with reaction temperatures maintained between 25-60°C to preserve stereochemical integrity [9].

Rhodium-phosphine catalytic systems exhibit remarkable stereocontrol in the dynamic kinetic resolution of benzylic alcohols that can be further elaborated to aminooxan structures [10]. These catalysts achieve outstanding enantioselectivities of 90-98% with yields ranging from 75-90% under mild conditions [7]. The rhodium complexes operate through a mechanism involving reversible hydride transfer and subsequent stereoselective reduction of the ketone intermediate [10].

| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Enantioselectivity (% ee) | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|

| Ruthenium-BINAP | 2-5 | 50-80 | 85-95 | 70-85 | Secondary alcohols |

| Palladium on CaCO₃ | 5-10 | 25-60 | 75-90 | 60-80 | Aliphatic amines |

| Rhodium-Phosphine | 1-3 | 40-70 | 90-98 | 75-90 | Benzylic alcohols |

| Copper-SEGPHOS | 0.5-2 | 25-50 | 95-99 | 80-95 | β-Keto esters |

| Iridium-Ferrocenyl Ligand | 0.1-1 | 20-40 | 92-99 | 85-99 | β-Amino ketones |

Copper-catalyzed asymmetric hydrogenation utilizing SEGPHOS ligands represents a breakthrough in the synthesis of chiral γ-amino alcohols through dynamic kinetic resolution of β-keto ester precursors [12] [35]. The exceptional enantioselectivities achieved (95-99%) combined with high yields (80-95%) make this methodology particularly attractive for aminooxan synthesis [12]. The reaction proceeds under mild conditions (25-50°C) with remarkably low catalyst loadings (0.5-2 mol%), demonstrating excellent atom economy [35].

Iridium complexes bearing ferrocenyl-based phosphine ligands have shown outstanding performance in the asymmetric hydrogenation of β-amino ketones, direct precursors to aminooxan derivatives [12]. These catalysts achieve turnover numbers up to 48,500 with enantioselectivities exceeding 99% and yields reaching 99% [12]. The modular nature of the ferrocene-based ligands allows for fine-tuning of the catalyst structure to accommodate diverse substrate requirements [12].

Organocatalytic Mannich-Type Cyclizations

Organocatalytic approaches to aminooxan synthesis through Mannich-type cyclizations offer distinct advantages including operational simplicity, mild reaction conditions, and the absence of metal contamination [14] [15] [16]. These methodologies rely on the formation of iminium intermediates followed by stereoselective cyclization to construct the oxane ring with precise control over multiple stereocenters [18].

Proline-derived organocatalysts have been extensively investigated for the construction of aminooxan frameworks through intramolecular Mannich reactions [16] [20]. The catalytic mechanism involves the formation of an enamine intermediate between proline and a ketone nucleophile, followed by addition to an iminium electrophile generated in situ from an aldehyde and amine components [14]. These reactions typically require catalyst loadings of 10-20 mol% and proceed at temperatures ranging from room temperature to 40°C [20].

The development of thiourea-amino alcohol bifunctional catalysts represents a significant advancement in organocatalytic Mannich chemistry for aminooxan synthesis [20]. These catalysts combine a basic tertiary amine site for enamine formation with hydrogen-bonding thiourea and hydroxyl groups for substrate activation and stereochemical control [20]. The trifunctional nature of these catalysts enables the simultaneous coordination of both nucleophilic and electrophilic partners, resulting in exceptional diastereoselectivities (>20:1) and enantioselectivities (85-99%) [20].

Squaramide-cinchonidine derivatives have emerged as highly effective catalysts for asymmetric Mannich cyclizations leading to spirocyclic compounds containing aminooxan motifs [15]. The optimization of reaction conditions revealed that dichloromethane as solvent at -18°C provides optimal stereoselectivity with 10 mol% catalyst loading [15]. These conditions deliver the target products in 75% yield with excellent stereoselectivity (83% ee, >20:1 dr) [15].

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Diastereoselectivity (dr) | Enantioselectivity (% ee) |

|---|---|---|---|---|---|---|

| Proline derivatives | 10-20 | DMF/DMSO | RT to 40 | 12-48 | 5:1 to 10:1 | 70-90 |

| Thiourea-amino alcohol | 5-15 | Dichloromethane | -18 to RT | 18-24 | >20:1 | 85-99 |

| Squaramide-cinchonidine | 10 | Dichloromethane | -18 | 18 | >20:1 | 83-95 |

| Phosphoric acid | 2-10 | Toluene | 0 to RT | 6-24 | 3:1 to 15:1 | 80-95 |

| Imidazolidinone | 20-30 | Acetonitrile | 4 to RT | 24-72 | 8:1 to 12:1 | 85-95 |

Chiral phosphoric acid catalysts have demonstrated remarkable efficacy in promoting Mannich-type reactions for the synthesis of α-hydroxy-β-amino acid derivatives relevant to aminooxan chemistry [18]. The direct catalytic asymmetric Mannich-type reaction of α-oxygen-functionalized amides proceeds through cooperative catalysis involving both soft Lewis acid and Brønsted base activation [18]. The use of 7-azaindoline amides proves crucial for facilitating direct enolization and subsequent stereoselective addition to imines [18].

Imidazolidinone organocatalysts, particularly those derived from amino acids, have found application in the asymmetric synthesis of aminooxan derivatives through cascade Mannich/aza-Michael reactions [16]. These reactions proceed through the initial formation of a Mannich adduct containing a nucleophilic nitrogen center, which subsequently undergoes intramolecular aza-Michael addition to yield complex heterocyclic structures [16]. The methodology typically requires catalyst loadings of 20-30 mol% with reaction times extending to 24-72 hours [16].

Photoredox-Mediated Stereocontrol Strategies

Photoredox catalysis has revolutionized the field of asymmetric synthesis by enabling the generation of reactive radical intermediates under mild conditions while maintaining precise stereochemical control [21] [22] [23]. The application of photoredox methodologies to aminooxan synthesis represents a cutting-edge approach that combines the advantages of visible light activation with sophisticated stereocontrol mechanisms [25] [26].

Ruthenium polypyridine complexes, particularly Ru(bpy)₃²⁺, serve as archetypal photoredox catalysts for stereocontrolled transformations leading to aminooxan derivatives [21] [26]. These octahedral metal complexes exhibit remarkable tolerance toward chiral Lewis acid co-catalysts, enabling the development of dual catalytic systems where photoactivation and asymmetric catalysis operate in tandem [21]. The photocatalysts are activated by wavelengths of visible light where organic substrates remain transparent, minimizing competitive racemic background reactions [21].

The development of synergistic photoredox-enzymatic catalysis represents a breakthrough in the stereoselective synthesis of amino acids and amino alcohols relevant to aminooxan chemistry [22]. This approach combines visible light irradiation of photoredox catalysts with pyridoxal-dependent enzymes to achieve convergent synthesis of non-canonical amino acids with well-defined stereochemical triads [22]. Rhodamine B has proven particularly effective as an organic photoredox catalyst in these systems, achieving 73% yield and 93:7 enantiomeric ratio favoring the L-amino acid [22].

Iridium complexes bearing dF(CF₃)ppy ligands have demonstrated superior performance in photoredox-mediated stereocontrol strategies [24] [25]. These catalysts enable the stereoselective synthesis of highly functionalized bicyclic systems through sequential photocatalytic processes [24]. The excellent reactivities and enantioselectivities achieved (up to 99% yield, >99% ee) make these systems particularly attractive for complex aminooxan synthesis [25].

| Photocatalyst | Loading (mol%) | Light Source | Co-catalyst | Reaction Time (h) | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|---|---|

| Ruthenium(bpy)₃Cl₂ | 1-5 | Blue LED (450 nm) | Chiral Lewis acid | 12-24 | 80-95 | 65-85 |

| Iridium[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 0.5-2 | Blue LED (456 nm) | Chiral thiourea | 6-18 | 85-98 | 70-90 |

| Rhodamine B | 1-10 | Green LED (530 nm) | Enzyme (PLP) | 4-12 | 90-95 | 60-80 |

| Eosin Y | 2-5 | Green LED (525 nm) | Carbonyl reductase | 8-16 | 75-90 | 55-75 |

| CdSe Quantum Dots | 0.0008-0.01 | Blue LED (450 nm) | None required | 2-8 | 70-85 | 60-85 |

Eosin Y has emerged as a sustainable and efficient photocatalyst for redox-neutral photoredox/enzymatic catalysis systems targeting chiral amino alcohols [27]. The protocol achieves asymmetric synthesis of chiral 1,2-amino alcohols via decarboxylative radical carbon-carbon coupling without requiring sacrificial reductants [27]. The transformation proceeds through sequential photoinduced decarboxylative radical addition followed by photoenzymatic deracemization, representing a green and sustainable approach to aminooxan synthesis [27].

Cadmium selenide quantum dots represent a revolutionary advancement in photoredox catalysis, demonstrating exceptional activity at extremely low loadings (down to 0.0008 mol%) [38]. These versatile catalysts maintain reaction efficiency upon scale-up and significantly shortened reaction times when equipped with intense light sources [38]. The quantum dots exhibit superior performance compared to traditional iridium and ruthenium photoredox catalysts without requiring reoptimization of reaction conditions [38].

The mechanistic understanding of photoredox-mediated stereocontrol reveals that the reactions proceed through tandem Lewis acid photoredox catalysis where the photocatalyst generates reactive radical intermediates while chiral Lewis acids control the stereochemical outcome [21]. The high degree of tolerance exhibited by ruthenium and iridium photocatalysts toward Lewis acids provides exceptional flexibility in tuning the chiral catalyst structure without perturbing photoredox properties [21]. This dual catalytic approach enables the application of well-validated insights from asymmetric Lewis acid catalysis to photoredox-generated intermediates [21].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift in green chemistry, eliminating the need for organic solvents while achieving enhanced reaction rates and selectivities [1] [2]. For (3S,4R)-3-aminooxan-4-ol synthesis, mechanochemical approaches offer significant advantages through controlled mechanical energy application and optimized reaction parameters.

Fundamental Principles and Mechanisms

Mechanochemical synthesis relies on the direct application of mechanical energy to induce chemical transformations without solvents [3]. This approach harnesses kinetic energy from milling balls in planetary or vibratory ball mills to break and form chemical bonds. The process involves three key mechanisms: mechanical activation through particle size reduction, intimate mixing at the molecular level, and localized heating from mechanical friction [4].

The mechanical activation creates high-energy surface sites that serve as reactive centers [3]. These defects in crystal structures enhance reactivity by lowering activation energy barriers. For amino alcohol synthesis, this mechanism proves particularly effective for heterocyclic ring formation and stereochemical control [5].

Optimization Parameters and Process Control

Recent advances in mechanochemical synthesis have identified critical parameters for optimal performance [6]. Ball diameter significantly influences reaction efficiency, with smaller diameters (250-500 micrometers) providing higher yields and shorter reaction times [6]. The optimal filling degree for milling balls consistently measures 30% of total vessel volume, independent of reaction scale or conditions [6].

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Ball Diameter | 250-500 µm | Smaller diameter increases yields and reduces reaction time [6] |

| Filling Degree (Milling Balls) | 30% of vessel volume | 30% optimal for all scales, independent of reaction conditions [6] |

| Rotation Frequency | 150-400 rpm | Higher frequency reduces reaction time but may cause overheating [6] |

| Reaction Time | 5-60 minutes | Optimized for specific transformations, typically minutes vs. hours [7] |

| Temperature Control | 25-80°C | Controlled heating enhances selectivity and reaction rates [7] |

Temperature control emerges as a crucial factor for enhanced selectivity and reaction rates [7]. Controlled heating programs introduce new levels of mechanochemical reactivity beyond conventional approaches, simultaneously reducing time and energy costs [7]. The methodology demonstrates effectiveness across diverse systems including carbon-carbon bond formation, selective carbon-nitrogen bond formation, and heterocyclic compound synthesis [7].

Mass Transfer Enhancement and Reactor Design

Recent innovations in ball mill medium design focus on mass transfer enhancement through multi-functional milling media [8]. Novel ball geometries promote more uniform kinetic energy distribution and material treatment, significantly increasing synthesis efficiency [8]. These advancements demonstrate that adjusting milling media geometry can substantially influence chemical transformation processes [8].

The research underscores mass transfer as a previously underexplored parameter in mechanochemistry [8]. Enhanced mass transfer facilitates more controlled and scalable production methods, paving the way for future innovations in green chemistry applications [8].

Application to Amino Alcohol Synthesis

Mechanochemical approaches prove particularly effective for amino alcohol synthesis through several pathways [9] [10]. The regioselective ring opening of epoxides with amines proceeds efficiently under aqueous mortar-pestle grinding conditions, offering a simple and efficient route to beta-amino alcohols [9].

Ball-milling enables nucleophilic substitution of alcohols via isouronium intermediates, providing activation pathways for alcohol-amine coupling under essentially solvent-free conditions [10]. This methodology addresses scalability limitations of traditional approaches while maintaining high yields and selectivities [10].

Continuous Flow Reaction Optimization

Continuous flow chemistry offers transformative advantages for (3S,4R)-3-aminooxan-4-ol synthesis through precise control of reaction parameters and enhanced safety profiles [11]. This technology enables reactions impossible in batch conditions while providing superior heat and mass transfer characteristics [11].

Flow Reactor Design and Optimization

Flow chemistry systems utilize continuous reagent streams introduced by pumps and mixed in reactors with precise geometric control [11]. The technology encompasses various reactor types including microfluidic glass chips, tube reactors, and packed bed columns, each optimized for specific reaction requirements [12].

Recent machine learning-assisted approaches enable discovery of superior reactor designs through high-dimensional parameterizations and computational fluid dynamics [13]. Multi-fidelity Bayesian optimization identifies key characteristics of optimal designs, leading to experimental plug flow performance improvements of approximately 60% compared with conventional designs [13].

| Parameter | Typical Range | Process Benefits |

|---|---|---|

| Residence Time | Milliseconds to minutes | Precise control of reaction time for unstable intermediates [11] [14] |

| Temperature Control | 25-200°C | Rapid heating/cooling due to high surface-to-volume ratio [15] |

| Reactor Geometry | Coiled, serpentine, packed bed | Enhanced mixing through secondary flow structures [13] [16] |

| Flow Rate | 0.1-100 mL/min | Scalable production rates with consistent quality [17] |

| Pressure | 1-100 bar | Enables high-temperature aqueous reactions [15] |

Residence Time Control and Reaction Kinetics

Residence time control represents a fundamental advantage of flow chemistry for amino alcohol synthesis [18]. The precise control of reaction time enables handling of unstable, short-lived reactive intermediates that would decompose in traditional batch systems [18]. This capability proves essential for stereoselective synthesis where intermediate stability directly impacts product stereochemistry [18].

High-resolution time-domain control allows sequential addition of reagents at precisely defined intervals [18]. For (3S,4R)-3-aminooxan-4-ol synthesis, this enables multi-step cascades where each transformation occurs under optimal conditions before proceeding to subsequent steps [18].

Process Intensification and Scale-Up

Continuous flow processes demonstrate superior scalability compared to batch methods [11]. The technology enables small-volume continuous manufacturing concepts where small-size equipment operates continuously to reach productivities of several kilograms per day [11]. This approach particularly benefits pharmaceutical applications requiring high-purity products [11].

Machine learning-enabled process optimization further enhances flow chemistry capabilities [19]. Bayesian multi-objective optimization algorithms successfully identify optimal conditions while building process knowledge for different mixing intensifications [19]. These approaches prove data-efficient and robust, revealing comprehensive information about reaction systems compared to traditional optimization methods [19].

Integration with Process Analytical Technology

Advanced flow systems incorporate process analytical technologies for real-time monitoring and control [11]. In-line analytical techniques enable informed process adjustments to ensure high end-product quality while maintaining consistent production rates [11]. This integration proves particularly valuable for complex multi-step syntheses where intermediate quality directly impacts final product specifications [11].

Biocatalytic Cascade Systems

Biocatalytic cascade systems represent the pinnacle of green chemistry approaches for (3S,4R)-3-aminooxan-4-ol synthesis, combining exceptional selectivity with environmentally benign reaction conditions [20] [21]. These systems mimic natural biosynthetic pathways while enabling synthetic access to complex molecular targets [20].

Fundamental Design Principles

Biocatalytic cascades employ multiple enzymes in sequence to accomplish complex transformations that would be challenging or impossible through conventional chemistry [20]. The design principles encompass four primary reaction types: nucleophilic, electrophilic, pericyclic, and radical-based enzymatic cascades [20] [22].

For amino alcohol synthesis, nucleophilic enzymatic cascades prove particularly effective [20]. These systems often involve redox steps that uncover subsequent cascade reactions, enabling stereoselective carbon-hydrogen bond oxidation followed by selective functional group transformations [20].

Compartmentalization and Substrate Channeling

Two complementary strategies enable effective multi-enzyme catalytic systems: compartmentalization and substrate channeling [21]. Compartmentalization provides spatial separation of enzymatic activities, reducing product inhibition and enabling optimization of local reaction conditions [21]. Substrate channeling facilitates direct transfer of intermediates between active sites, minimizing diffusion limitations and side reactions [21].

| Design Strategy | Implementation | Performance Enhancement |

|---|---|---|

| Enzyme Co-immobilization | Simultaneous enzyme attachment to support | 5-10 fold activity improvement [23] |

| Sequential Immobilization | Step-by-step enzyme immobilization | Optimized conditions per enzyme [23] |

| Compartmentalization | Spatial separation in microcapsules | 30-fold rate enhancement [21] [24] |

| Substrate Channeling | Direct substrate transfer between enzymes | Proximity effects increase rates [21] |

| Cofactor Recycling | Regeneration systems for NAD+/NADH | 20-fold efficiency increase [25] |

Dynamic Assembly and Intercommunication

Advanced biocatalytic systems employ dynamic assembly strategies using nucleic acid-functionalized microcapsules [26] [24]. These systems enable guided separation and formation of supramolecular dimer assemblies, facilitating intercommunicated biocatalytic cascades [26]. The dynamic dimerization of enzyme-loaded microcapsules yields effective intercommunicated systems with rate enhancements of 5-6 fold compared to homogeneous biocatalyst mixtures [24].

The intercommunication approach enables bi-directional cascade operation where multiple catalysts operate in coordinated fashion [24]. This methodology demonstrates particular effectiveness for complex transformations requiring precise temporal control of enzymatic activities [24].

Continuous Flow Integration

Integration of biocatalytic cascades with continuous flow technology combines the advantages of both approaches [27] [28]. Flow biocatalysis enables precise control of residence time, temperature, and reagent concentrations while maintaining the exceptional selectivity of enzymatic transformations [28].

Packed-bed reactors with immobilized enzymes provide excellent platforms for continuous biocatalytic processes [27]. These systems offer easy catalyst replacement, thorough mixing, and precise process control [27]. Recent advances demonstrate space-time yields exceeding 1500 grams per liter per day with greater than 99% enantiomeric excess [29].

Cofactor Recycling and Process Economics

Effective cofactor recycling systems prove essential for economically viable biocatalytic processes [23]. Multi-enzyme systems enable in-situ regeneration of expensive cofactors such as NADH and NADPH, reducing operating costs by orders of magnitude [23]. Sequential immobilization strategies allow optimization of operational conditions for each enzymatic step while maintaining efficient cofactor cycling [23].

Self-sustaining closed-loop systems demonstrate particular promise for amino alcohol synthesis [25]. These platforms achieve ultra-efficient synthesis with cofactor recycling, in-line recovery of benign byproducts, and recirculation of aqueous media containing recycled cofactors [25]. The approach increases system efficiency by over 20-fold compared to conventional batch processes [25].

Engineering and Optimization

Enzyme engineering plays a crucial role in optimizing biocatalytic cascade performance [30]. Directed evolution and rational design enable adaptation of enzyme properties including substrate specificity, cofactor interactions, and operational robustness [30]. These engineering approaches prove particularly valuable for cascade systems where enzyme compatibility and optimal activity ranges must be balanced [30].

Recent advances in enzyme engineering focus on spatial and temporal compartmentalization through biocatalyst colocation and immobilization [30]. Multi-scale engineering methods built around standardization, modularity, and abstraction concepts accelerate reaction design and engineering [30].

XLogP3

Dates

Explore Compound Types